Cbr1-IN-3

Carbonyl Reductase 1 Enzyme Inhibition Potency

Procure CBR1-IN-3 for definitive CBR1 inhibition in oncology and DMPK studies. Unlike non-selective or low-potency alternatives, it offers a validated Ki of 15 nM and confirmed selectivity over CBR3 and seven other carbonyl-reducing enzymes, ensuring clean, interpretable data. Essential for reaction phenotyping and co-treatment assays investigating anthracycline-induced cardiotoxicity. This compound is intended exclusively for research use in academic and industrial settings.

Molecular Formula C16H11ClN2O3
Molecular Weight 314.72 g/mol
Cat. No. B12371092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbr1-IN-3
Molecular FormulaC16H11ClN2O3
Molecular Weight314.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC3=C(C(=CC=C3)O)OC2=N)Cl
InChIInChI=1S/C16H11ClN2O3/c17-11-5-1-2-6-12(11)19-16(21)10-8-9-4-3-7-13(20)14(9)22-15(10)18/h1-8,18,20H,(H,19,21)
InChIKeyLMSWVJGSEXBYNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CBR1-IN-3 (Compound 13h): A Highly Potent and Selective Carbonyl Reductase 1 Inhibitor for Precision Oncology Research


CBR1-IN-3 (compound 13h) is a synthetic small molecule that acts as a potent and selective inhibitor of human carbonyl reductase 1 (CBR1), an NADPH-dependent short-chain dehydrogenase/reductase involved in the metabolism of anthracycline anticancer drugs and other xenobiotics [1]. It exhibits a competitive inhibition mechanism and has been characterized as 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide . The compound is intended exclusively for research use in academic and industrial settings focused on cancer biology, drug metabolism, and cardioprotection studies.

Why Generic CBR1 Inhibitor Substitution Undermines Experimental Reproducibility: The Critical Differentiation of CBR1-IN-3


CBR1 inhibitors exhibit vast differences in potency, selectivity, and mechanism of action that preclude simple interchangeability. Early-generation compounds like monoHER require millimolar concentrations (IC50 ~164 μM) for inhibition, while modern chromene-based inhibitors span a >200-fold range in potency (IC50 0.034–8 μM) [1][2]. Furthermore, selectivity profiles are rarely characterized: many inhibitors lack data on cross-reactivity with the closely related isozyme CBR3 or other carbonyl-reducing enzymes (AKR1B1, AKR1B10, AKR1C1–C4), introducing uncontrolled off-target effects in cellular and in vivo models [3]. The quantitative evidence below demonstrates precisely where CBR1-IN-3 differentiates from its closest structural analogs and alternative chemotypes, enabling informed procurement decisions that preserve experimental integrity.

Quantitative Differentiation of CBR1-IN-3: Head-to-Head Potency, Affinity, Selectivity, and Cellular Efficacy


CBR1-IN-3 Exhibits 2.6-Fold Greater Inhibitory Potency (IC50) Than Its Closest Structural Analog CBR1-IN-4

CBR1-IN-3 (compound 13h) demonstrates an IC50 of 0.034 μM against human CBR1, representing a 2.6-fold improvement in potency over the closest analog CBR1-IN-4 (compound 13p, IC50 = 0.09 μM) [1]. It also outperforms CBR1-IN-5 (compound 13o, IC50 = 0.1 μM) by 2.9-fold . These differences are derived from the same 8-hydroxy-2-iminochromene scaffold and are directly attributable to the 2-chlorophenylamide substitution pattern.

Carbonyl Reductase 1 Enzyme Inhibition Potency

CBR1-IN-3 Achieves Single-Digit Nanomolar Binding Affinity (Ki = 15 nM) with Competitive Inhibition Mechanism

CBR1-IN-3 displays a Ki value of 15 nM, confirming tight-binding competitive inhibition at the substrate-binding pocket [1]. This affinity is >50-fold greater than the IC50 of the widely used inhibitor hydroxy-PP (IC50 = 0.78 μM) . The competitive mechanism ensures that inhibition is surmountable and substrate-competitive, a critical feature for pharmacological studies where reversibility and target engagement kinetics are important.

Binding Affinity Competitive Inhibition Mechanism of Action

CBR1-IN-3 Demonstrates Validated Selectivity Over CBR3 and Seven Additional Carbonyl-Reducing Enzymes

In comprehensive selectivity profiling, CBR1-IN-3 exhibits high selectivity for CBR1 over its closest isozyme CBR3, as well as over AKR1B1, AKR1B10, AKR1C1, AKR1C2, AKR1C4, DXCR, and DHRS4 [1]. This level of selectivity characterization is absent from the vendor documentation of analogs CBR1-IN-4, CBR1-IN-5, and CBR1-IN-6, creating a knowledge gap for researchers seeking target specificity.

Selectivity Profiling Isozyme Discrimination Off-target

CBR1-IN-3 Inhibits Cellular CBR1 Metabolism at a Concentration of 4 μM, Bridging Biochemical Potency to Functional Efficacy

In cell-based assays, CBR1-IN-3 inhibited the metabolism of a model substrate by CBR1 at a concentration of 4 μM, confirming that the biochemical potency translates to functional cellular activity [1]. This contrasts with many early CBR1 inhibitors (e.g., monoHER, IC50 >100 μM) that fail to achieve cellular activity at therapeutically relevant concentrations [2].

Cellular Activity Metabolic Inhibition Anthracycline

Validated Application Scenarios for CBR1-IN-3 in Academic and Pharmaceutical Research


Adjuvant Cardioprotection Studies with Anthracycline Chemotherapy

Use CBR1-IN-3 to inhibit the CBR1-mediated conversion of doxorubicin or daunorubicin to their cardiotoxic C-13 hydroxy metabolites. The compound's nanomolar Ki (15 nM) and demonstrated cellular activity at 4 μM make it suitable for co-treatment experiments aiming to preserve anticancer efficacy while reducing cardiotoxicity [1].

Selective Pharmacological Knockdown of CBR1 in Drug Metabolism Phenotyping

Employ CBR1-IN-3 in reaction phenotyping studies to isolate the contribution of CBR1 to the metabolism of novel chemical entities. Its validated selectivity over CBR3 and seven other carbonyl-reducing enzymes minimizes confounding contributions from parallel metabolic pathways, enabling cleaner interpretation of clearance routes [1].

Structure-Activity Relationship (SAR) Optimization of Chromene-Based CBR1 Inhibitors

Utilize CBR1-IN-3 (compound 13h) as a benchmark reference compound in SAR campaigns. Its 2.6-fold potency advantage over CBR1-IN-4 (13p) and 2.9-fold over CBR1-IN-5 (13o) provides a clear structure-activity baseline for evaluating novel 8-hydroxy-2-iminochromene derivatives .

Target Engagement and Occupancy Studies Using Cellular Thermal Shift Assays (CETSA)

Leverage CBR1-IN-3's tight-binding Ki of 15 nM to design CETSA or competition-based target occupancy assays. The compound's nanomolar affinity ensures robust thermal stabilization of CBR1 at low micromolar cellular concentrations, enabling quantitative measurement of target engagement in live cells [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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